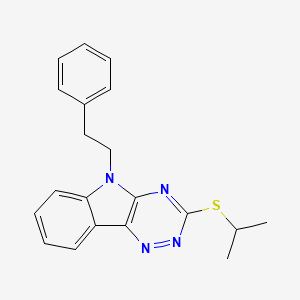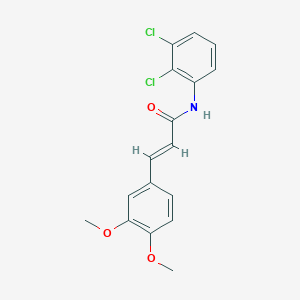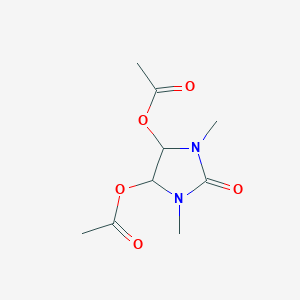![molecular formula C20H14BrN3OS B15009594 (2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B15009594.png)
(2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a furan ring, a hydrazone linkage, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Cyclization to form the thiazole ring: The hydrazone intermediate is then reacted with α-bromoacetophenone in the presence of a base such as potassium carbonate to induce cyclization and form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidone: An organic compound with a lactam ring, used in various industrial applications.
2-Bromo-5-(trifluoromethyl)pyridine: A brominated pyridine derivative used in organic synthesis.
Uniqueness
(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is unique due to its combination of a bromophenyl group, a furan ring, a hydrazone linkage, and a thiazole ring. This structural complexity provides it with distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C20H14BrN3OS |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H14BrN3OS/c21-16-8-6-15(7-9-16)19-11-10-17(25-19)12-22-24-20-23-18(13-26-20)14-4-2-1-3-5-14/h1-13H,(H,23,24)/b22-12+ |
Clave InChI |
VDHNZDKLEKVSHZ-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15009528.png)

![2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide](/img/structure/B15009536.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15009543.png)
methanone](/img/structure/B15009545.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15009549.png)

![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
![propan-2-yl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15009569.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009571.png)

![1-[4-(4-tert-butylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009591.png)
